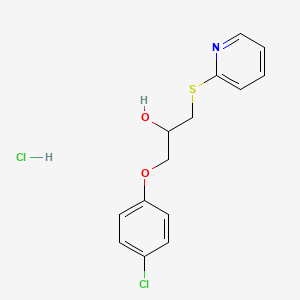

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Description

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-chlorophenoxy group at position 1 and a pyridin-2-ylthio group at position 3, formulated as a hydrochloride salt. The hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name |

1-(4-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVIEDNEGVIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

Thioether Formation: The chlorophenoxyalkane is then reacted with pyridine-2-thiol in the presence of a base to form the pyridin-2-ylthio intermediate.

Alcohol Formation: The final step involves the reduction of the intermediate to form 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler thioether derivative.

Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products:

Oxidation: 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-one.

Reduction: 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exerts its effects depends on its application:

Biochemical Probes: It may interact with specific proteins or enzymes, altering their activity.

Therapeutic Agents: It could inhibit or activate molecular pathways involved in disease processes, such as inflammation or microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Phenoxy/Thioether Substituents

Compound 23 (from ):

- Structure: 1-(3-(4-Chlorobenzyl)-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol

- Key Differences: Replaces the pyridin-2-ylthio group with a benzimidazolyl-imino group.

Metoprolol Succinate (from ):

- Structure: 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

- Key Differences: Substitutes the pyridin-2-ylthio group with an isopropylamino group. Functions as a β1-selective adrenergic receptor blocker .

- Implications : The absence of a sulfur atom in Metoprolol may reduce metabolic stability compared to the target compound, as thioethers are less prone to oxidative degradation than ethers.

Thioether-Containing Analogues

Compound MM0439.06 (from ):

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

- Key Differences: Features a naphthyloxy group instead of 4-chlorophenoxy. Acts as an impurity in Nadolol, a non-selective β-blocker .

- Implications: The target compound’s 4-chlorophenoxy group may confer higher specificity for certain receptors compared to bulky naphthyl groups.

Dexpropranolol Hydrochloride (from ):

- Structure: (+)-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride

- Key Differences :

- Implications : The pyridin-2-ylthio group in the target compound could introduce unique binding interactions (e.g., via sulfur’s lone pairs) absent in oxygen-linked analogues.

Hydrochloride Salt Comparisons

Bevantolol Hydrochloride (from ):

- Structure: 1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol hydrochloride

- Key Differences: Incorporates a dimethoxyphenethylamino group and m-tolyloxy substituent. Used as a β-blocker with vasodilatory properties .

- Implications: The target compound’s pyridin-2-ylthio group may reduce adrenergic receptor affinity while enhancing interactions with non-adrenergic targets.

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Thioether vs. Ether Linkages : The pyridin-2-ylthio group in the target compound may confer greater metabolic stability than oxygen-based ethers (e.g., in Metoprolol) due to sulfur’s resistance to oxidative enzymes .

- Chlorophenoxy vs.

- Hydrochloride Salt: Enhances solubility in biological matrices, a feature shared with Bevantolol and Dexpropranolol .

Biological Activity

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group, a pyridinylthio moiety, and a propan-2-ol structure, which contribute to its unique properties. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays.

Chemical Structure

| Component | Structure |

|---|---|

| Chlorophenoxy Group | -C6H4Cl |

| Pyridinylthio Group | -C5H4N-S |

| Propanol Moiety | -C3H7(OH) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorophenoxy and pyridinylthio groups are believed to facilitate binding to enzymes or receptors, modulating their activity. The propanol moiety may enhance the compound's solubility and facilitate transport within biological systems.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This is significant for protecting cells from oxidative stress and may have implications for conditions such as cancer and neurodegenerative diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It appears to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Study on Enzyme Inhibition : A recent study evaluated the inhibitory effects of the compound on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results showed a significant reduction in COX activity, indicating potential use as an anti-inflammatory agent.

- Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of COX enzymes, suggesting anti-inflammatory potential. |

| Neuroprotection | Reduced oxidative stress markers and improved neuronal survival in vitro. |

| Antioxidant Activity | Demonstrated ability to scavenge free radicals and protect cellular components. |

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride to improve yield and purity?

Methodological Answer:

- Stepwise Optimization : Start by isolating intermediates (e.g., the pyridinylthio and chlorophenoxy moieties) to minimize side reactions. Use orthogonal protecting groups if necessary .

- Solvent Selection : Polar aprotic solvents like DMF or DCM enhance reactivity of nucleophilic thiol groups while stabilizing intermediates. Evidence from structurally similar compounds suggests dichloromethane (DCM) reduces hydrolysis risks .

- Temperature Control : Maintain reaction temperatures between 0–25°C during coupling steps to prevent thermal degradation of the propan-2-ol backbone .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions. For example, the pyridin-2-ylthio group shows characteristic aromatic protons at δ 7.2–8.5 ppm, while the chlorophenoxy group resonates at δ 6.8–7.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 342.0481 for CHClNOS) to validate the molecular formula .

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases of acetonitrile/water (70:30) with 0.1% TFA are effective for resolving polar degradation products .

Q. What are the key considerations for ensuring solubility and stability in experimental buffers?

Methodological Answer:

- Solubility Profiling : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Hydrochloride salts typically exhibit improved aqueous solubility (~10–20 mM) compared to free bases .

- Stability Assays : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Monitor via HPLC to identify hydrolytic cleavage points, particularly at the ether or thioether linkages .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the chlorophenoxy group, which is prone to radical-mediated cleavage under UV light .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

Methodological Answer:

- Docking Refinement : Re-evaluate molecular docking models (e.g., using AutoDock Vina) by incorporating solvent effects and flexible side chains. For example, the pyridinylthio group may adopt unexpected conformations in hydrophobic binding pockets .

- Biological Assay Validation : Cross-validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Discrepancies may arise from off-target interactions or metabolite interference .

- Metabolite Screening : Use LC-MS to identify active metabolites, such as oxidized thioether derivatives, which may contribute to observed bioactivity .

Q. What strategies are recommended for analyzing the compound’s degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via LC-MS to identify major degradation pathways (e.g., hydrolysis of the propan-2-ol ester or thioether oxidation) .

- Isolation and Characterization : Use preparative HPLC to isolate degradation products. Structural elucidation via H NMR and HRMS can confirm cleavage sites (e.g., formation of 4-chlorophenol or pyridine-2-thiol) .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions. For example, activation energy () calculations from thermal degradation data can guide storage temperature recommendations .

Q. How can researchers investigate the role of the compound’s chiral center in target binding?

Methodological Answer:

- Enantiomeric Resolution : Separate enantiomers using chiral HPLC columns (e.g., Chiralpak AD-H) with ethanol/heptane mobile phases. Assign configurations via circular dichroism (CD) spectroscopy .

- Biological Evaluation : Test individual enantiomers in receptor-binding assays. For example, the (R)-enantiomer may exhibit higher affinity for kinases due to steric complementarity with hydrophobic pockets .

- Molecular Dynamics Simulations : Compare binding modes of enantiomers using 100-ns MD simulations. Key interactions (e.g., hydrogen bonding with the propan-2-ol hydroxyl group) may differ significantly between enantiomers .

Q. What methodologies are effective for studying the compound’s interactions with serum proteins?

Methodological Answer:

- Equilibrium Dialysis : Measure free vs. protein-bound fractions using radiolabeled compound (e.g., H) or UV-Vis spectroscopy. Albumin binding constants () can be derived from Scatchard plots .

- Fluorescence Quenching : Monitor tryptophan fluorescence quenching in serum albumin upon compound addition. Stern-Volmer analysis provides insights into binding mechanisms (static vs. dynamic) .

- Computational Modeling : Predict binding sites using molecular docking on albumin crystal structures (PDB: 1AO6). Hydrophobic interactions with subdomain IIA are common for aromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.